molecular formula C8H9ClN2O2 B14852688 Ethyl 5-chloro-2-methylpyrimidine-4-carboxylate

Ethyl 5-chloro-2-methylpyrimidine-4-carboxylate

Cat. No.: B14852688
M. Wt: 200.62 g/mol
InChI Key: KCJFPKWOCRPKCJ-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-methylpyrimidine-4-carboxylate is a chemical compound with the molecular formula C8H9ClN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-2-methylpyrimidine-4-carboxylate typically involves the reaction of 5-chloro-2-methylpyrimidine-4-carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. The product is then purified through recrystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-2-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

Ethyl 5-chloro-2-methylpyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly in the synthesis of antiviral and anticancer drugs.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-2-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate
  • Ethyl 2-amino-4-methylpyrimidine-5-carboxylate
  • Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate

Uniqueness

Ethyl 5-chloro-2-methylpyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 5-position and the ethyl ester group at the 4-position make it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

ethyl 5-chloro-2-methylpyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-3-13-8(12)7-6(9)4-10-5(2)11-7/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJFPKWOCRPKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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